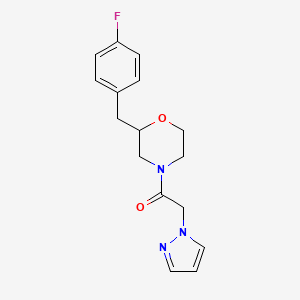![molecular formula C19H22F2N2O2 B6007157 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6007157.png)
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Wirkmechanismus
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol inhibits the activity of various kinases, including BTK, ITK, and JAK3, by binding to the ATP-binding site of these kinases. This blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also inhibits the activation of immune cells, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been shown to have significant anti-tumor activity in preclinical studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has several advantages for lab experiments. It has high potency and selectivity for its target kinases, making it a useful tool for studying the role of these kinases in various biological processes. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also has good pharmacokinetic properties, making it a potential therapeutic option for cancer and autoimmune diseases.
However, there are also limitations to the use of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in lab experiments. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not yet been approved for clinical use, so its safety and efficacy in humans are still unknown. Additionally, 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not been extensively studied in combination with other drugs, so its potential interactions with other drugs are not well understood.
Zukünftige Richtungen
For the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol include the development of combination therapies, the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in other diseases, and the development of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol analogs with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol involves the reaction of 5-(2-hydroxy-4-methoxyphenyl)-1-piperidinylmethanol with 3,4-difluoroaniline in the presence of a catalyst. The resulting product is then purified to obtain 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in its pure form. The synthesis method has been optimized to produce high yields of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol with high purity.
Wissenschaftliche Forschungsanwendungen
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and the activation of immune cells. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.
Eigenschaften
IUPAC Name |
5-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2/c1-25-19-7-4-13(9-18(19)24)11-23-8-2-3-15(12-23)22-14-5-6-16(20)17(21)10-14/h4-7,9-10,15,22,24H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYZETAYHWXNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)
![2-(4-fluorophenyl)-4-[(2-methyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6007083.png)
![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)
![6-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6007127.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6007131.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6007133.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide](/img/structure/B6007151.png)
![[1-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6007158.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)
![4-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6007172.png)
![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)
![1-[4-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6007190.png)